molecular formula C24H32N2O2 B2892426 N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide CAS No. 941910-99-2

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide

Número de catálogo: B2892426
Número CAS: 941910-99-2
Peso molecular: 380.532
Clave InChI: XZNOXXCPMXQMTD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C24H32N2O2 and its molecular weight is 380.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a tetrahydroquinoline core known for its pharmacological properties. The presence of the adamantane moiety may enhance its bioactivity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may affect various signaling pathways involved in inflammation and cellular processes. The mechanism likely involves the inhibition of matrix metalloproteinases (MMPs) and other enzymes that play roles in pathological conditions such as osteoarthritis and cancer.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and enzymes such as MMPs.
  • Antitumor Activity : Initial findings suggest that it may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of IL-1β-induced MMP expression
AntitumorInduction of apoptosis in cancer cell lines
CytotoxicityLow cytotoxicity observed at therapeutic concentrations

Case Studies

Case Study 1: Anti-inflammatory Properties
In a study focusing on osteoarthritis, this compound was tested on OUMS-27 chondrosarcoma cells. The results indicated a significant reduction in MMP13 mRNA expression upon treatment with the compound, suggesting its potential utility in managing osteoarthritis by mitigating cartilage degradation .

Case Study 2: Antitumor Effects
Another investigation assessed the compound's effects on various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways while simultaneously inhibiting cell proliferation. These findings highlight the compound's dual role as both an anti-inflammatory and antitumor agent .

Q & A

Basic Research Questions

Q. Q1. What are the optimal synthetic pathways and reaction conditions for synthesizing this compound with high purity and yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including coupling adamantane-1-carboxylic acid derivatives with functionalized tetrahydroquinoline precursors. Key steps:

  • Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to activate the carboxyl group for amide bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Temperature Control : Maintain 0–25°C during coupling to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify adamantane’s rigid framework (δ 1.6–2.2 ppm for bridgehead protons) and tetrahydroquinoline’s carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak at m/z 407.3 for C25_{25}H31_{31}N2_2O2_2) .
  • X-ray Crystallography : Resolves stereochemistry and solid-state conformation, particularly for adamantane’s diamondoid structure .

Advanced Research Questions

Q. Q3. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification : Use affinity chromatography with immobilized compound to pull down protein targets from cell lysates, followed by LC-MS/MS analysis .
  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC50_{50} determination) due to adamantane’s rigid structure mimicking peptide substrates .
  • Cellular Imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization in cancer cell lines .

Q. Q4. How can researchers address contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum concentration) .
  • Structural Confirmation : Re-analyze batch purity via HPLC; impurities >95% may skew results .
  • Computational Modeling : Perform molecular docking to assess binding consistency across protein conformers (e.g., using AutoDock Vina) .

Q. Q5. What methodologies are recommended for studying the compound’s structure-activity relationship (SAR)?

Methodological Answer:

  • Derivatization : Modify functional groups (e.g., replace 2-methylpropyl with cyclopentyl) and test in vitro bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., adamantane’s hydrophobic surface) .
  • In Silico ADMET Prediction : SwissADME predicts solubility (LogP ~4.2) and blood-brain barrier penetration, guiding SAR for CNS targets .

Q. Q6. How can solubility and stability challenges be mitigated in preclinical studies?

Methodological Answer:

  • Co-solvent Systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance aqueous solubility .
  • Lyophilization : Prepare stable lyophilized formulations for long-term storage .
  • Forced Degradation Studies : Expose to heat (40°C), light (UV-Vis), and acidic/basic conditions to identify degradation pathways (HPLC-MS monitoring) .

Q. Experimental Design & Data Analysis

Q. Q7. What in vivo experimental models are suitable for evaluating this compound’s therapeutic potential?

Methodological Answer:

  • Xenograft Models : Administer 10–50 mg/kg (i.p.) in immunodeficient mice with human cancer xenografts; monitor tumor volume and metastasis .
  • Pharmacokinetics (PK) : Serial blood sampling post-dose to calculate AUC, half-life, and bioavailability via LC-MS/MS .
  • Toxicology : Assess liver/kidney function (ALT, creatinine) and hematological parameters after 28-day repeated dosing .

Q. Q8. How should researchers design assays to resolve conflicting data on metabolic stability?

Methodological Answer:

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor; quantify parent compound depletion via LC-MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
  • Species Comparison : Parallel assays in mouse/rat/human microsomes to validate translational relevance .

Q. Advanced Analytical Challenges

Q. Q9. What advanced techniques are recommended for characterizing polymorphic forms or hydrate/solvate formation?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Detect melting point variations between polymorphs (ΔH fusion analysis) .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and hydrate formation under controlled humidity .
  • Solid-State NMR : Resolve crystallographic differences (e.g., 13^13C CP/MAS for adamantane’s carbon environments) .

Q. Q10. How can computational methods enhance understanding of this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate adamantane’s binding to lipid bilayers (e.g., GROMACS) to study membrane permeability .
  • Quantum Mechanics (QM) : Calculate electron density maps (DFT/B3LYP) to predict reactive sites for derivatization .
  • Machine Learning (ML) : Train models on PubChem bioassay data to prioritize targets (e.g., random forest classifiers) .

Propiedades

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-15(2)14-26-21-5-4-20(10-19(21)3-6-22(26)27)25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h4-5,10,15-18H,3,6-9,11-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNOXXCPMXQMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.